CID 78063034
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Overview
Description
The compound with the identifier CID 78063034 is a chemical entity listed in the PubChem database
Preparation Methods
The preparation of CID 78063034 involves specific synthetic routes and reaction conditions. One of the methods includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . This process ensures the formation of the desired compound with high purity and minimal impurities.
Chemical Reactions Analysis
CID 78063034 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride and N, N-dimethylformamide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78063034 has a wide range of scientific research applications It is used in chemistry for the synthesis of other compounds and in biology for studying molecular interactionsAdditionally, it is used in the industry for the production of various chemical products .
Mechanism of Action
The mechanism of action of CID 78063034 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological responses, which are crucial for its applications in different fields .
Comparison with Similar Compounds
CID 78063034 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include cephalosporins, which are a class of β-lactam antibiotics . This compound stands out due to its specific chemical structure and properties, making it suitable for unique applications in scientific research and industry.
Properties
Molecular Formula |
C17H22Cl2Si |
---|---|
Molecular Weight |
325.3 g/mol |
InChI |
InChI=1S/C17H22Cl2Si/c18-17(19)20-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h11,17H,1-10H2 |
InChI Key |
SZYZVDHWNQOMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=C(CCCC3)C=C2C1)CC[Si]C(Cl)Cl |
Origin of Product |
United States |
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